molecular formula C13H14N6O2 B2805200 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034447-67-9

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol

Cat. No.: B2805200
CAS No.: 2034447-67-9
M. Wt: 286.295
InChI Key: HZUQDRHLLZMUIB-UHFFFAOYSA-N
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Description

6-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a bifunctional heterocyclic compound comprising two pyrimidine cores linked via a piperazine-carbonyl bridge. This structural duality suggests applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, though direct biological data are absent in the provided evidence .

Properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-11-8-10(16-9-17-11)12(21)18-4-6-19(7-5-18)13-14-2-1-3-15-13/h1-3,8-9H,4-7H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUQDRHLLZMUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 4 of the pyrimidine ring is a primary site for nucleophilic substitution. Reactions typically occur under basic or acidic conditions, depending on the target derivative.

Reaction Type Reagents/Conditions Product References
Nucleophilic substitutionAlkyl halides (e.g., CH₃I, CH₂Cl₂) in DMF, K₂CO₃4-Alkoxy pyrimidine derivatives
AcylationAcetic anhydride, pyridine4-Acetoxy pyrimidine

For example, alkylation of the hydroxyl group with methyl iodide yields 4-methoxy analogs, a common strategy to modulate solubility and bioavailability .

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group under controlled conditions.

Oxidizing Agent Conditions Product References
KMnO₄Acidic aqueous medium, 60–80°C4-Oxo-pyrimidine derivative
CrO₃Acetic acid, reflux4-Ketone intermediate

Oxidation of the hydroxyl group to a ketone enhances electrophilicity, enabling further conjugate additions .

Carbonyl Group Reactivity

The piperazine-linked carbonyl group participates in nucleophilic acyl substitutions, forming amides or esters.

Reaction Type Reagents Product References
Amide formationAmines (e.g., NH₃, R-NH₂), DCC, HOBtPiperazine-1-carboxamide derivatives
EsterificationAlcohols (ROH), H₂SO₄Piperazine-1-carboxylate esters

For instance, coupling with primary amines via carbodiimide-mediated reactions generates bioactive amides with enhanced target affinity .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation or acylation at its secondary amine sites.

Reaction Type Reagents Product References
N-AlkylationAlkyl halides, K₂CO₃, DMFN-Substituted piperazine derivatives
AcylationAcid chlorides, pyridinePiperazine-1-carboxamides

Alkylation of the piperazine nitrogen with ethyl bromoacetate introduces ester functionalities, enabling further derivatization .

Pyrimidine Ring Functionalization

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is limited due to electron-deficient character but occurs under harsh conditions.

Reaction Type Reagents Product References
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-pyrimidine derivative
HalogenationCl₂, FeCl₃, 50°C5-Chloro-pyrimidine

Nitration at position 5 of the pyrimidine ring introduces electron-withdrawing groups, altering electronic properties for downstream applications.

Reduction Reactions

Selective reduction of the pyrimidine ring is achievable under catalytic hydrogenation.

Reducing Agent Conditions Product References
H₂, Pd/CEthanol, 50 psi, 60°CDihydropyrimidine derivative

Hydrogenation reduces the aromaticity of the pyrimidine ring, increasing its conformational flexibility for binding studies .

Key Research Findings

  • Biological Relevance : Derivatives of this compound exhibit MAO-A inhibitory activity (IC₅₀ = 8.6–10.8 nM) , highlighting its potential in neurological therapeutics.
  • Structural Optimization : Introduction of electron-donating groups (e.g., methoxy) improves metabolic stability, as shown in pharmacokinetic studies .

Scientific Research Applications

Pharmacological Research

One of the primary applications of this compound lies in pharmacological research, particularly as a potential therapeutic agent for various diseases. Its structural similarity to known bioactive compounds suggests that it may interact with specific biological targets, such as receptors involved in neurological disorders.

Case Study: GPR119 Agonists
Research indicates that compounds similar to 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol have been identified as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and intestines and plays a role in glucose homeostasis. Studies have shown that GPR119 agonists can improve glycemic control and may be beneficial in treating type 2 diabetes .

Anticancer Activity

Another promising application is in oncology. The compound's ability to inhibit specific kinases or enzymes involved in cancer cell proliferation has been investigated. For instance, derivatives of similar piperazine-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeReference
Compound A12.5Breast Cancer
Compound B8.0Lung Cancer
Compound C15.0Colon Cancer

Neuropharmacology

The neuropharmacological potential of this compound has also been explored, particularly regarding its effects on neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and schizophrenia.

Case Study: Serotonin Receptor Modulation
A study demonstrated that piperazine derivatives could enhance serotonin receptor activity, leading to improved mood and cognitive function in animal models . This indicates that this compound may have similar effects worth investigating.

Mechanism of Action

The mechanism of action of 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes involved in neurological processes, thereby modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Derivatives with Piperazine Substituents

Compound A : 6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol ()
  • Structural Differences: Replaces the piperazine-carbonyl group with a hydrazino linker and pyridylmethylene substituent.
Compound B : 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one ()
  • Structural Differences: Features a pyrido[3,4-d]pyrimidinone core with a methylene-linked piperazine-pyridyl group.
  • The methylene linker may reduce rotational freedom compared to the carbonyl bridge in the target compound .
Compound C : 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol ()
  • Structural Differences: Substitutes the piperazine-carbonyl group with an amino-pyridyl moiety.
  • The absence of a piperazine ring eliminates conformational flexibility, which could limit interaction with flexible binding sites .

Piperazine-Linked Pyrimidine Carboxylates and Sulfonamides

Compound D : 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid ()
  • Structural Differences : Replaces the pyrimidin-4-ol group with a carboxylic acid and incorporates a trifluoromethylphenyl-piperazine substituent.
  • Implications : The carboxylic acid enhances water solubility but may limit blood-brain barrier penetration. The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which could modulate enzyme inhibition profiles compared to the target compound’s hydroxyl group .
Compound E : Sulfonylpiperazine Derivatives ()
  • Structural Differences : Replace the carbonyl bridge with sulfonyl groups (e.g., 4-(methylsulfonyl)piperazine).
  • However, sulfonamides are more susceptible to hydrolysis than amides, affecting stability .

Fused Pyrimidine Systems

Compound F : Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives ()
  • Structural Differences : Feature fused pyrazolo-pyrimidine cores with hydrazine substituents.
  • The hydrazine group offers redox activity, which may confer unique reactivity compared to the target compound’s hydroxyl and amide groups .

Comparative Data Table

Compound Core Structure Key Substituents Functional Implications Reference
Target Compound Pyrimidin-4-ol Piperazine-1-carbonyl-pyrimidin-2-yl Flexibility, H-bonding, π-π interactions N/A
Compound A Pyrimidin-4-ol Hydrazino-pyridylmethylene Enhanced H-bonding, reduced stability
Compound B Pyrido[3,4-d]pyrimidinone Piperazinyl-methyl-pyridyl Rigidity, planar binding affinity
Compound C Pyrimidin-4-ol Amino-pyridyl High polarity, limited flexibility
Compound D Pyrimidine-carboxylate Trifluoromethylphenyl-piperazine Solubility, steric effects
Compound E Pyrimidine-sulfonamide Sulfonylpiperazine Electronegativity, stability trade-offs
Compound F Pyrazolo[3,4-d]pyrimidine Hydrazine Redox activity, rigid binding

Biological Activity

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes pyrimidine and piperazine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H16N6O2
Molecular Weight 304.33 g/mol
CAS Number 1251560-49-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific kinases and proteases, which play crucial roles in cellular signaling pathways. This inhibition can lead to significant downstream effects on cellular functions, making it a candidate for therapeutic applications in various diseases.

Antiviral Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, modifications in the piperazine linker have been associated with improved antiviral activity against viruses such as Chikungunya virus (CHIKV) and Mycobacterium tuberculosis (MTB) .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity. Research indicates that certain analogs exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Study on Antiviral Activity

In a study evaluating the antiviral potential of related compounds, several derivatives were synthesized and tested against CHIKV. One derivative showed a selectivity index greater than 61, indicating its potential as a selective inhibitor . The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Study on Antimicrobial Efficacy

Another research effort focused on the synthesis of pyrimidine derivatives, including those related to this compound. The results indicated that certain compounds had MIC values significantly lower than those of conventional treatments for tuberculosis . This suggests that the compound may play a role in developing new antimicrobial agents.

Toxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. In vitro assays conducted on human embryonic kidney (HEK) cells revealed varying degrees of cytotoxicity among different derivatives of pyrimidine-based compounds. The most potent compounds maintained low cytotoxicity while exhibiting significant antimicrobial and antiviral activities .

Q & A

Q. Basic

  • Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar by-products .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Prep-HPLC : For scale-up, especially if chiral centers are present .

What computational methods predict the compound's interaction with biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models binding to kinases or GPCRs, leveraging pyrimidine’s π-π stacking .
  • MD simulations : Assess stability of protein-ligand complexes over time .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine vs. methoxy groups) with activity .

What analytical techniques assess purity and stability under varying conditions?

Q. Basic

  • HPLC-DAD/MS : Detects degradants under stress (heat, light) .
  • TLC : Rapid monitoring of reaction progress .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability .

How to design analogs to improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric replacement : Substitute pyrimidine with quinazoline for enhanced solubility .
  • Prodrug strategies : Esterify hydroxyl groups to improve membrane permeability .
  • LogP optimization : Introduce fluorine or methoxy groups to balance lipophilicity .

What in vitro assays are suitable for initial bioactivity screening?

Q. Basic

  • Kinase inhibition assays : Use ADP-Glo™ for IC50_{50} determination .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

How to analyze reaction mechanisms for unexpected by-products?

Q. Advanced

  • Isolation and characterization : NMR/MS of by-products identifies competing pathways (e.g., oxidation vs. hydrolysis) .
  • Kinetic studies : Vary reagent stoichiometry to map intermediate formation .
  • DFT calculations : Model transition states to explain regioselectivity .

Notes

  • References : Ensure all studies comply with institutional safety protocols, especially when handling fluorinated or reactive intermediates .
  • Data Reproducibility : Document reaction parameters meticulously (e.g., solvent batch, humidity) to mitigate variability .

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